An In-depth Technical Guide to the Discovery and Historical Development of Prenalterol
An In-depth Technical Guide to the Discovery and Historical Development of Prenalterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, historical development, and pharmacological profile of prenalterol. It is a selective β1-adrenergic receptor partial agonist that has been investigated for the management of heart failure. This document details its synthesis, mechanism of action, pharmacokinetic properties, and clinical evaluation. Key quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for its synthesis and pharmacological assessment are provided, alongside visualizations of its signaling pathway and a representative clinical trial workflow to facilitate a deeper understanding of its scientific journey.
Discovery and Historical Development
Prenalterol, also known as (S)-(-)-1-(4-hydroxyphenoxy)-3-isopropylamino-2-propanol, emerged from research programs in the 1970s aimed at developing cardioselective β-adrenergic agonists. The goal was to create compounds that could stimulate myocardial contractility with minimal effects on heart rate and peripheral vasculature, offering a potential therapeutic advantage in conditions like acute heart failure and post-myocardial infarction low-output syndrome.[1][2] Marketed under the trade name Hyprenan, prenalterol has been used in several European countries, including Denmark, Norway, and Sweden.[3]
Chemical Synthesis
The synthesis of prenalterol has been approached through both racemic and stereospecific routes. The (S)-enantiomer is the pharmacologically active form.
A notable stereospecific synthesis utilizes a chiral precursor derived from α-D-glucofuranose to establish the correct stereochemistry at the hydroxyl-bearing carbon.[3]
Experimental Protocol: Stereospecific Synthesis of (S)-Prenalterol
-
Step 1: Glycosylation. Monobenzone is condensed with an epoxide derived from α-D-glucofuranose to yield a glycosylated derivative.
-
Step 2: Hydrolysis and Cleavage. The acetonide protecting groups on the sugar moiety are removed by hydrolysis. Subsequent cleavage of the sugar with periodate (B1199274) results in an aldehyde.
-
Step 3: Reduction. The aldehyde is reduced to a glycol using sodium borohydride (B1222165) (NaBH4).
-
Step 4: Mesylation. The terminal alcohol of the glycol is converted to a mesylate.
-
Step 5: Amination. The mesylate leaving group is displaced with isopropylamine.
-
Step 6: Deprotection. The O-benzyl ether is removed by hydrogenolysis to afford the final product, (S)-prenalterol.[3]
Racemic prenalterol can be synthesized through simpler, non-stereoselective methods, typically involving the reaction of 4-hydroxyphenoxy-propylene oxide with isopropylamine.
Mechanism of Action
Prenalterol is a selective β1-adrenergic receptor partial agonist.[3][4] Its intrinsic sympathomimetic activity is approximately 60%.[3] This means that while it binds to and activates β1-adrenergic receptors, it elicits a submaximal response compared to a full agonist like isoproterenol. This partial agonism is a key feature, as it is thought to provide sufficient cardiac stimulation at rest without excessive stimulation during exercise, where endogenous catecholamine levels are high.[5]
Signaling Pathway
Upon binding to the β1-adrenergic receptor, a G-protein coupled receptor, prenalterol initiates a signaling cascade.[6][7] The receptor couples to a stimulatory G-protein (Gs), which activates adenylyl cyclase.[5][6] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban.[1][6] This results in an increased influx of calcium ions into the cardiac myocytes and enhanced reuptake into the sarcoplasmic reticulum, leading to increased myocardial contractility (positive inotropic effect) and an increased heart rate (positive chronotropic effect).[1][6][7]
Pharmacokinetics
The pharmacokinetic profile of prenalterol has been characterized in both healthy individuals and patients with heart failure.
Absorption and Bioavailability
Prenalterol is rapidly and completely absorbed after oral administration, with peak plasma concentrations reached in approximately 30 minutes.[6][8] However, it undergoes significant first-pass metabolism, resulting in an oral bioavailability of about 25% when administered as a solution.[6][8]
Distribution
The drug is rapidly distributed to extravascular tissues, with a distribution half-life of about 7 minutes.[6][9]
Metabolism and Excretion
The elimination half-life of prenalterol is approximately 2 hours.[8][9] About 90% of an administered dose is excreted in the urine within 24 hours.[6][8] Following intravenous administration, around 60% is excreted as the unchanged drug, whereas after oral administration, this value is about 13-15%, with the remainder being metabolites, primarily the sulphate ester.[6][8]
| Parameter | Healthy Volunteers | Patients with Heart Failure | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours (oral solution) | - | [6][8] |
| Elimination Half-life (t1/2) | ~2 hours | - | [8][9] |
| Oral Bioavailability | ~25% (solution) | ~45% (controlled release) | [6][8] |
| Urinary Excretion (24h) | ~90% of dose | - | [6][8] |
| % Unchanged in Urine (IV) | ~60% | - | [6][8] |
| % Unchanged in Urine (Oral) | ~13-15% | - | [6][8] |
Table 1: Summary of Prenalterol Pharmacokinetic Parameters
Preclinical and Clinical Development
Prenalterol has been evaluated in various preclinical and clinical settings to determine its efficacy and safety in heart failure.
Preclinical Studies
In animal models, prenalterol has demonstrated positive inotropic effects.[3][10] For instance, in conscious dogs, intravenous administration of prenalterol at a dose of 45 nmol/kg resulted in increased stroke volume and maximal rate of rise of left ventricular pressure (dF/dt), without significant changes in heart rate or arterial pressure.[3]
Experimental Protocol: In Vivo Hemodynamic Assessment in a Canine Model
-
Animal Preparation: Conscious dogs are surgically equipped with an electromagnetic flow probe on the ascending aorta and a chronic aortic catheter for pressure recording.
-
Drug Administration: Prenalterol is administered intravenously at a dose of 45 nmol/kg.
-
Hemodynamic Monitoring: Key parameters such as heart rate, arterial blood pressure, stroke volume, and dF/dt are continuously monitored and recorded.
-
Data Analysis: Changes in hemodynamic parameters from baseline are calculated and statistically analyzed.
Clinical Trials in Heart Failure
Clinical trials in patients with chronic heart failure have shown that prenalterol can improve hemodynamic parameters. Intravenous infusions of prenalterol (up to 8 mg) in patients with severe heart failure resulted in a significant increase in cardiac index and left ventricular ejection fraction, and a decrease in left ventricular filling pressure.[11]
Long-term oral therapy with prenalterol (40-120 mg daily) has also been investigated. In a randomized, double-blind study, patients receiving prenalterol showed an initial increase in cardiac index and ejection fraction after one week of treatment. However, these effects were not always sustained over longer periods (3 to 6 months). Some studies have reported subjective improvement in patients, but objective measures like exercise tolerance did not always show a significant benefit compared to conventional therapy.[5][12]
| Study | Patient Population | Dosage | Key Findings | Reference(s) |
| Lambert et al. | 9 patients with severe chronic heart failure | 1, 4, and 8 mg IV | Increased cardiac index (1.9 to 2.4 L/min/m²), increased LVEF (17% to 26%), decreased LV filling pressure (26 to 21 mmHg). | [11] |
| Kirlappos et al. | 10 patients with chronic heart failure | 50-100 mg bid (oral, slow-release) for 1 month | Increased cardiac output (4.4 to 5.8 L/min), improved exercise duration. | [13] |
| Waagstein et al. | 10 patients with severe chronic CHF | 100-200 mg daily (oral) | Subjective improvement, but no objective benefit in exercise tests compared to intensified diuretics. | [5][12] |
| Wirtzfeld et al. | 16 patients with severe CHF (NYHA III-IV) | 40-120 mg daily (oral) for 6 months | Initial increase in cardiac index and ejection fraction at 1 week, but effects diminished at 3 and 6 months. |
Table 2: Summary of Key Clinical Trials of Prenalterol in Heart Failure
Conclusion
Prenalterol represents a significant development in the quest for cardioselective β1-adrenergic agonists for the treatment of heart failure. Its discovery and development have provided valuable insights into the structure-activity relationships of this class of compounds and the complexities of treating chronic heart failure. While its partial agonist activity offered a theoretical advantage, clinical outcomes have been mixed, with initial hemodynamic improvements not always translating into sustained long-term benefits. Nevertheless, the study of prenalterol has contributed to a deeper understanding of β-adrenergic receptor pharmacology and has informed the development of subsequent generations of cardiovascular drugs.
References
- 1. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Prenalterol | C12H19NO3 | CID 42396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The haemodynamic effects of intravenous prenalterol and ouabain in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic studies in man of the selective beta 1-adrenoceptor agonist, prenalterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Haemodynamic effects of prenalterol in acute myocardial ischaemia in open chest pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hemodynamic effects of intravenous prenalterol in severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prenalterol as long-term therapy for chronic congestive heart failure. A randomized cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prenalterol, an oral beta-1 adrenoceptor agonist, in the treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
